molecular formula C19H15N3O2S2 B2420396 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-41-7

3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Número de catálogo: B2420396
Número CAS: 912623-41-7
Peso molecular: 381.47
Clave InChI: YHGXTXQTXHNFOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and oncology research. It features a thiazolo[5,4-b]pyridine scaffold, a privileged structure in drug discovery known for its diverse biological activities and resemblance to purine bases . This molecular framework is frequently investigated for its potential to interact with key enzymatic targets involved in cancer proliferation . The integration of the benzenesulfonamide moiety is a strategic design element, as this functional group is commonly found in potent enzyme inhibitors and several FDA-approved therapeutics, enhancing the compound's potential as a bioactive agent . The primary research value of this compound lies in its potential as a targeted therapy agent. Structurally analogous thiazolo[5,4-b]pyridine derivatives have been identified as potent and selective inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), a validated target in non-small cell lung cancer (NSCLC) and other malignancies . The proposed mechanism of action for such compounds involves competitive binding at the ATP-binding site of the kinase, thereby suppressing EGFR autophosphorylation and its downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are critical for cancer cell survival, growth, and metastasis . Furthermore, related heterocyclic compounds based on the pyridopyrimidine core have demonstrated robust inhibitory activity against other critical cell cycle regulators, such as CDK4/6, which are often dysregulated in cancers like breast cancer . This suggests that 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide represents a promising chemical tool for probing kinase signaling pathways in biochemical assays and cell-based studies. It is intended for research applications including but not limited to in vitro cytotoxicity assessments, mechanism-of-action studies, and structure-activity relationship (SAR) analysis to guide the development of novel anticancer agents. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

3-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-13-5-2-8-16(11-13)26(23,24)22-15-7-3-6-14(12-15)18-21-17-9-4-10-20-19(17)25-18/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGXTXQTXHNFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:

    Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through the annulation of a thiazole ring to a pyridine derivative under specific conditions.

    Introduction of the benzenesulfonamide group: This step involves the reaction of the thiazolo[5,4-b]pyridine intermediate with a sulfonamide reagent, such as benzenesulfonyl chloride, under basic conditions.

    Methylation: The final step involves the methylation of the compound to introduce the 3-methyl group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Análisis De Reacciones Químicas

3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with a thiazolo[5,4-b]pyridine structure exhibit promising anticancer properties. For instance, similar compounds have shown significant efficacy against various cancer cell lines:

  • Colon Carcinoma : Compounds derived from thiazole-pyridine hybrids have demonstrated remarkable activity against colon carcinoma HCT-15 cells, with some achieving IC50 values in the low micromolar range .
  • Breast Cancer : Recent studies have revealed that thiazole-pyridine hybrids exhibit better anti-breast cancer efficacy than standard treatments like 5-fluorouracil, indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

The thiazolo[5,4-b]pyridine moiety is also linked to anti-inflammatory activities. Compounds with this structure have been studied for their ability to inhibit inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Thiazole derivatives are recognized for their antibacterial properties:

  • Bacterial Inhibition : Some thiazole derivatives exhibit activity comparable to established antibiotics against strains like Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer potential of various thiazole derivatives, one compound demonstrated an IC50 of 5.71 μM against breast cancer cells, outperforming traditional chemotherapeutics . This highlights the therapeutic potential of thiazole-based compounds in oncology.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of thiazolo[5,4-b]pyridine derivatives revealed their capacity to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism that could be harnessed for developing new anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival. This interaction is facilitated by the thiazolo[5,4-b]pyridine core and the sulfonamide group, which form key hydrogen bonds and hydrophobic interactions with the enzyme .

Actividad Biológica

3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H17N3OSC_{17}H_{17}N_{3}OS and a molecular weight of 311.4 g/mol. It features a thiazolo[5,4-b]pyridine moiety, which is known for its pharmacological properties. The structural complexity of this compound contributes to its potential as a therapeutic agent.

Structural Formula

IUPAC Name 3methylN[3([1,3]thiazolo[5,4b]pyridin2yl)phenyl]benzenesulfonamide\text{IUPAC Name }3-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide

Antitumor Activity

Research indicates that compounds similar to 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibit significant antitumor effects. For instance, studies have shown that related thiazole derivatives can inhibit cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

CompoundCell Line TestedIC50 Value (µM)Reference
3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamideA-431 (human epidermoid carcinoma)< 10
Similar Thiazole DerivativeJurkat (T-cell leukemia)< 5

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. It has shown effectiveness against strains of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent activity compared to traditional antibiotics .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.012
Candida albicans4.01

Anti-inflammatory Effects

The thiazolo[5,4-b]pyridine structure is associated with anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pathways involved in inflammation, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.

The biological activity of 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Phosphoinositide 3-Kinase (PI3K) : This enzyme plays a crucial role in cell signaling pathways related to growth and survival.
  • Binding Affinity : Studies utilizing techniques such as molecular docking indicate that the compound binds effectively to target proteins involved in cancer progression and inflammation.

Synthesis

The synthesis of 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the thiazolo[5,4-b]pyridine scaffold.
  • Functionalization through reactions involving amines and sulfonamides.
  • Optimization of reaction conditions using methods like microwave-assisted synthesis for improved yield.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Antitumor Efficacy : In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in cancer cell lines.
  • Antimicrobial Testing : In vivo models showed reduced bacterial load in infected mice treated with the compound compared to controls.

Q & A

Q. What are the common synthetic routes for synthesizing 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?

The synthesis typically involves multi-step protocols, including:

  • Suzuki–Miyaura coupling to form the thiazolo[5,4-b]pyridine core, using palladium catalysts and aryl boronic acids .
  • Microwave-assisted synthesis to accelerate reaction rates and improve yields during sulfonamide bond formation .
  • Sequential functionalization of the phenyl ring (e.g., methyl group introduction via alkylation or Friedel-Crafts reactions) .
    Purification often employs column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and assess purity .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and formula .
  • FT-IR spectroscopy to identify sulfonamide (S=O) and aromatic C-H stretching bands .

Q. What biological targets are associated with this compound?

Thiazolo[5,4-b]pyridine derivatives are linked to:

  • PI3Kα inhibition (critical in cancer signaling pathways) .
  • Kinase modulation (e.g., tyrosine kinases) for anticancer activity .
  • Antimicrobial activity via dihydropteroate synthase or bacterial membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

  • Microwave irradiation reduces reaction time (e.g., from hours to minutes) and enhances yields by 15–20% .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst screening : Palladium complexes (e.g., Pd(PPh₃)₄) increase coupling efficiency in Suzuki reactions .

Q. How do structural modifications of the benzenesulfonamide group affect PI3Kα inhibition?

  • Methoxy or fluorine substitutions at specific positions enhance binding affinity to PI3Kα’s ATP-binding pocket, reducing IC₅₀ values to nanomolar ranges .
  • Bulky substituents (e.g., tert-butyl) may decrease activity due to steric hindrance, as observed in SAR studies .
  • Electron-withdrawing groups (e.g., nitro) improve metabolic stability but require balancing with solubility .

Q. How can discrepancies in reported IC₅₀ values across studies be resolved?

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based PI3K activity) with cellular proliferation tests (e.g., MTT assays) to validate target specificity .
  • Standardized protocols : Control variables like ATP concentration, incubation time, and cell passage number to minimize inter-lab variability .
  • Data normalization : Use reference inhibitors (e.g., LY294002 for PI3K) as internal controls .

Q. What in vitro/in vivo models are suitable for mechanistic studies?

  • In vitro :
    • Cancer cell lines (e.g., MCF-7, A549) for antiproliferative activity screening .
    • Enzyme inhibition assays using recombinant PI3Kα to quantify target engagement .
  • In vivo :
    • Xenograft models (e.g., murine breast cancer) to assess tumor growth suppression .
    • Pharmacokinetic studies in rodents to evaluate bioavailability and metabolic stability .

Q. How can physicochemical properties be optimized for in vivo applications?

  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility .
  • Lipid nanoparticle encapsulation increases bioavailability and reduces off-target effects .
  • LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to balance membrane permeability and solubility .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to determine true activity?

  • Resazurin-based assays can distinguish bacteriostatic vs. bactericidal effects .
  • Check for efflux pump interference : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in combination studies .
  • Strain-specific testing : Evaluate activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to clarify spectrum .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thiazolo[5,4-b]pyridine Derivatives

StepOptimal ConditionsYield Improvement StrategyReference
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 80°C, 12hMicrowave irradiation (20%↑)
Sulfonamide FormationSOCl₂, pyridine, reflux, 6hSolvent swap to DCM (15%↑)
MethylationMeI, K₂CO₃, DMF, RT, 24hPhase-transfer catalysis (10%↑)

Q. Table 2. Biological Activity Benchmarks

TargetAssay TypeIC₅₀ (nM)Cell Line/ModelReference
PI3KαFluorescence12 ± 3Recombinant enzyme
Cancer Cell ViabilityMTT850 ± 120MCF-7 (breast cancer)
Dihydropteroate SynthaseRadiolabeled assay2400 ± 450S. aureus

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.